
4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole ring, which in turn is substituted with a cyclohexyl group. The 1,2,4-oxadiazole ring is known for its bioisosteric properties and wide spectrum of biological activities, making it a valuable scaffold in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of acylhydrazides with nitriles or carboxylic acids. For 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine, a common synthetic route involves the reaction of cyclohexyl isocyanide with pyridine-4-carboxylic acid hydrazide under acidic conditions . The reaction is typically carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 1,2,4-oxadiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process . Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
化学反応の分析
Types of Reactions
4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities
Reduction: Reduced derivatives with hydrogenated functionalities
Substitution: Substituted pyridine derivatives with various functional groups
科学的研究の応用
4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, the compound’s interaction with neurotransmitter receptors can influence neuronal signaling and potentially provide therapeutic benefits for neurodegenerative disorders .
類似化合物との比較
4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine can be compared with other similar compounds, such as:
1,2,4-oxadiazole derivatives: These compounds share the 1,2,4-oxadiazole ring but differ in their substituents, leading to variations in their biological activities and applications.
Pyridine derivatives: Compounds with a pyridine ring substituted with different functional groups, which can exhibit diverse chemical and biological properties.
Cyclohexyl derivatives: Molecules containing a cyclohexyl group, which can influence the compound’s lipophilicity, stability, and bioavailability.
The uniqueness of this compound lies in its combination of the 1,2,4-oxadiazole ring, pyridine ring, and cyclohexyl group, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
5-cyclohexyl-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-4-11(5-3-1)13-15-12(16-17-13)10-6-8-14-9-7-10/h6-9,11H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTHMVRJMJIERU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylbenzamide](/img/structure/B5843657.png)
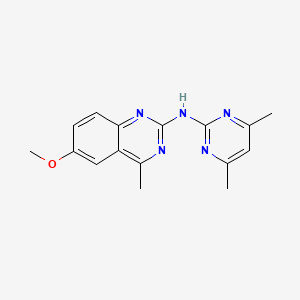
![6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-phenylpyridazin-3(2H)-one](/img/structure/B5843678.png)
![N-[(benzylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B5843684.png)

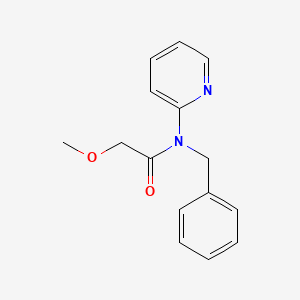
![4-[(2-Fluorophenyl)carbonyl]piperazine-1-carbaldehyde](/img/structure/B5843706.png)
![4-ethoxy-N-[4-(phenylamino)phenyl]benzamide](/img/structure/B5843707.png)
![N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5843714.png)
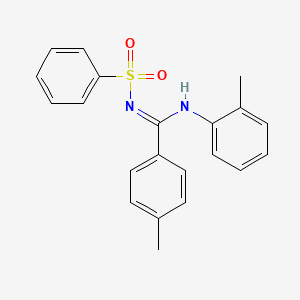
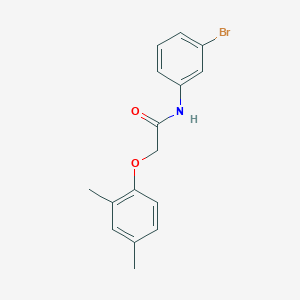
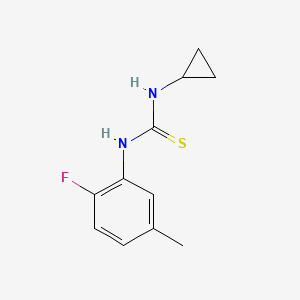
![N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5843757.png)

